![molecular formula C7H9N B588937 2-Toluidine-13C6 CAS No. 1329837-29-7](/img/no-structure.png)
2-Toluidine-13C6
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Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Toluidine-13C6 is C7H9N . The molecular weight is 113.11 . Unfortunately, the specific structure is not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Toluidine-13C6 are not extensively detailed in the search results. It is mentioned that it is slightly soluble in Chloroform, Ethyl Acetate, and Methanol .
Scientific Research Applications
Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles
The study aimed to oxidize p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product . Good selectivity, low cost, low wastage of materials, and enhanced environmental friendliness of heterogeneous magnetite nanoparticle supported zeolite catalysts were observed . The effect of various reaction parameters such as mole ratio, catalyst weight, and reusability of the catalyst were studied .
Enzymatic Cascades for Tailored 13C6 and 15N Enriched Human Milk Oligosaccharides
This research demonstrates the assembly of [13C6]galactose into lacto-N- and lacto-N-neo-type HMOS structures up to octaoses . Further, it presents the enzymatic production of UDP-[15N]GlcNAc and its application for the enzymatic synthesis of [13C6/15N]lacto-N-neo-tetraose for the first time . This method shows the potential of tailored stable isotope reference standards for the mass spectrometry-based quantification .
Mechanism of Action
The mechanism of action of a related compound, toluidine blue, is described in one of the papers . The absorption of a light quantum induces the photosensitizer from the ground singlet state S0 to the excited singlet state S1. This excitation energy is used to produce reactive oxygen species or singlet oxygen .
Safety and Hazards
Toluidine, a related compound, is known to cause irritation to the eyes and skin, dermatitis, hematuria (blood in the urine), methemoglobinemia, cyanosis, nausea, vomiting, low blood pressure, convulsions, anemia, and lassitude (weakness, exhaustion) . It is also a potential occupational carcinogen .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-Toluidine-13C6 can be achieved through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "Toluene-13C6", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "2-Aminotoluene" ], "Reaction": [ "Nitration of toluene-13C6 with nitric acid and sulfuric acid to yield 2-nitrotoluene-13C6", "Reduction of 2-nitrotoluene-13C6 with sodium hydroxide to yield 2-aminotoluene-13C6", "Diazotization of 2-aminotoluene-13C6 with nitrous acid generated from sodium nitrite and hydrochloric acid to yield the diazonium salt", "Coupling of the diazonium salt with toluene-13C6 in the presence of sodium hydroxide to yield the final product, 2-Toluidine-13C6" ] } | |
CAS RN |
1329837-29-7 |
Product Name |
2-Toluidine-13C6 |
Molecular Formula |
C7H9N |
Molecular Weight |
113.11 |
IUPAC Name |
2-methylaniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
RNVCVTLRINQCPJ-WBJZHHNVSA-N |
SMILES |
CC1=CC=CC=C1N |
synonyms |
o-Toluidine-13C; 1-Amino-2-methylbenzene-13C; 2-Amino-1-methylbenzene-13C; 2-Aminotoluene-13C; 2-Methyl-1-aminobenzene-13C; 2-Methylaniline-13C; 2-Methylbenzenamine-13C; 2-Methylphenylamine-13C; 2-Tolylamine-13C; NSC 15348-13C; o-Aminotoluene-13C; o- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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